1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

Catalog No.
S2854414
CAS No.
1564797-97-2
M.F
C7H8F2O2
M. Wt
162.136
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-...

CAS Number

1564797-97-2

Product Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one

IUPAC Name

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethanone

Molecular Formula

C7H8F2O2

Molecular Weight

162.136

InChI

InChI=1S/C7H8F2O2/c8-7(9)6(10)5-2-1-3-11-4-5/h4,7H,1-3H2

InChI Key

DHRWTKCAKZZFGR-UHFFFAOYSA-N

SMILES

C1CC(=COC1)C(=O)C(F)F

Solubility

not available

1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one is a heterocyclic compound characterized by its unique structure, which includes a dihydropyran ring and a difluoroethanone moiety. The compound has the molecular formula C8H8F2O and a molecular weight of approximately 178.15 g/mol. The presence of the dihydropyran ring contributes to its potential reactivity in various

Due to its functional groups. Notably, it can undergo nucleophilic addition reactions, particularly with organometallic reagents such as Grignard reagents. For example, the reaction of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one with phenylmagnesium bromide leads to the formation of a substituted tetrahydropyran derivative, showcasing its ability to form new carbon-carbon bonds through nucleophilic attack on the carbonyl carbon .

Additionally, it can react with various electrophiles due to the electron-withdrawing nature of the difluoro group, which increases the electrophilicity of adjacent carbon atoms. This characteristic allows for further functionalization and the synthesis of more complex structures.

The biological activity of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one has been explored in various studies. Compounds containing dihydropyran rings are often investigated for their potential as anti-inflammatory and anticancer agents. The difluoro substituent may enhance these properties by improving the compound's metabolic stability and bioavailability. Preliminary studies suggest that derivatives of this compound could inhibit specific enzymes involved in disease pathways, although further research is needed to elucidate its full pharmacological profile .

Synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one typically involves multi-step organic reactions:

  • Formation of Dihydropyran Ring: The initial step often includes cyclization reactions involving aldehydes or ketones with alcohols in acidic conditions to form the dihydropyran structure.
  • Difluoromethylation: The introduction of the difluoro group can be achieved via electrophilic fluorination methods or through the use of difluoromethylating agents such as difluoromethyl sulfonium salts.
  • Carbonyl Introduction: Finally, a carbonyl group can be introduced through oxidation reactions or acylation methods involving acyl chlorides or anhydrides.

These synthetic pathways allow for the production of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one in a laboratory setting .

The applications of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one are primarily found in medicinal chemistry and organic synthesis:

  • Pharmaceutical Development: Due to its potential biological activity, this compound may serve as a lead structure for developing new drugs targeting inflammatory diseases or cancers.
  • Synthetic Intermediates: It can be used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.

Several compounds share structural similarities with 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one. Here is a comparison highlighting their uniqueness:

Compound NameSimilarity IndexUnique Features
Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide0.96Contains sodium and additional keto groups
1-(Tetrahydro-2H-pyran-4-yl)ethanone0.77Lacks fluorine substituents; simpler structure
3-Methoxydihydro-2H-pyran-4(3H)-one0.73Contains a methoxy group instead of difluoromethyl
Dihydropyran0.80Basic structure without additional functionalization

These comparisons illustrate that while these compounds share a common dihydropyran framework, the presence or absence of specific substituents like fluorine or methoxy groups significantly influences their chemical behavior and potential applications .

Dihydropyran Ring Formation Strategies

The synthesis of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one requires the construction of the dihydropyran ring system as a fundamental structural element [1] [2]. The dihydropyran moiety, characterized by its six-membered oxygen-containing heterocycle with one double bond, serves as the core scaffold upon which the difluoroketone functionality is subsequently installed [3] [4]. Contemporary synthetic approaches to dihydropyran ring formation encompass diverse methodologies, ranging from classical dehydration reactions to sophisticated cyclization strategies [8] [25] [27].

Dehydration of Tetrahydrofurfuryl Alcohol Analogues

Tetrahydrofurfuryl alcohol derivatives represent pivotal precursors in the synthesis of dihydropyran systems through controlled dehydration processes [5] [33]. The transformation of tetrahydrofurfuryl alcohol to dihydropyran derivatives proceeds via alumina-catalyzed dehydration at elevated temperatures, typically ranging from 200 to 375 degrees Celsius [33]. This approach utilizes aluminum oxide catalysts, particularly gamma-aluminum oxide, which facilitate the elimination of water molecules to generate the desired heterocyclic framework [33].

The dehydration mechanism involves the activation of the hydroxyl group followed by intramolecular elimination, resulting in the formation of the characteristic double bond within the six-membered ring [33]. Process optimization studies have demonstrated that the use of vaporized tetrahydrofurfuryl alcohol in the presence of carrier gases such as nitrogen or argon enhances reaction efficiency [33]. Temperature control remains critical, as excessive heating can lead to undesired side reactions and product decomposition [33].

Recent investigations have explored the application of heterogeneous acidic catalysts for tetrahydropyranylation reactions, employing environmentally friendly solvents such as cyclopentyl methyl ether and 2-methyltetrahydrofuran [20]. These green chemistry approaches utilize ammonium hydrogen sulfate supported on silica dioxide as recyclable acidic catalysts, achieving near-quantitative conversions of alcohols to their corresponding tetrahydropyranyl ethers [20]. The versatility of these solvents allows for subsequent chemical transformations under one-pot reaction conditions, streamlining the synthetic pathway [20].

Cyclization Approaches for Oxygenated Heterocycles

Cyclization methodologies for oxygenated heterocycle formation encompass a broad spectrum of strategic approaches, including metal-mediated cyclizations, ring-closing metathesis, radical cyclizations, and carbocation-mediated processes [8]. These methodologies have found extensive application in natural product synthesis, where tetrahydropyran rings constitute essential structural elements [8] [25].

Pyranoannulation represents a sophisticated approach to constructing pyran ring systems through the fusion of additional pyran rings to existing heterocyclic structures [4]. This methodology has been developed to address the structural complexity observed in marine natural products such as brevetoxin B, which contains multiple pyran rings in vicinal arrangements [4]. The pyranoannulation process involves ring metalation using tert-butyllithium in combination with tetramethylethylenediamine, followed by alkylation with appropriate electrophiles [4].

Diels-Alder cycloaddition reactions provide another powerful strategy for dihydropyran construction, particularly when employing aldehydes and dienes under Lewis acid catalysis [28]. The reaction between aldehydes and 1,3-dienes proceeds through aluminum chloride or tin tetrachloride catalysis, generating 5,6-dihydro-2H-pyran derivatives with high efficiency [28]. This approach offers excellent control over regiochemistry and stereochemistry, enabling the synthesis of substituted dihydropyrans with defined configurations [28].

Enzymatic approaches to pyran ring formation have emerged as biocatalytic alternatives, exemplified by the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde through enzyme-catalyzed kinetic resolution [3]. This methodology employs porcine pancreatic lipase to achieve stereochemical control in the formation of chiral dihydropyran derivatives [3]. The enzymatic approach demonstrates exceptional enantioselectivity, with enantiomeric excess values exceeding 99 percent under optimized conditions [3].

Contemporary methodologies have also explored molecular-oxygen-mediated multicomponent oxidative cyclization strategies for the synthesis of nitrogen-containing heterocycles with tertiary alcohol units [6]. While primarily focused on nitrogen heterocycles, these approaches provide valuable insights into the mechanistic aspects of heterocycle formation through formal [3 + 2 + 1] annulation processes [6]. The use of molecular oxygen as both oxidant and oxygen source under metal-free and catalyst-free conditions represents a significant advancement in green synthetic chemistry [6].

Fluorination Techniques for β-Difluoro Ketone Installation

The incorporation of the β-difluoro ketone functionality in 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one represents a critical synthetic challenge that requires specialized fluorination methodologies [9] [10] [39]. The difluoroketone moiety imparts unique physicochemical properties to the molecule, including enhanced metabolic stability and altered electronic characteristics [39] [42]. Modern fluorination techniques encompass both electrophilic and nucleophilic approaches, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance [11] [12].

Electrophilic Fluorination Pathways

Electrophilic fluorination represents a well-established methodology for the introduction of fluorine atoms into organic molecules through the reaction of carbon-centered nucleophiles with electrophilic fluorine sources [11]. The development of stable and practical electrophilic fluorinating reagents has revolutionized the field of organofluorine chemistry, providing access to previously challenging fluorinated structures [11] [14].

N-fluorobenzenesulfonimide and Selectfluor constitute the most widely employed electrophilic fluorinating agents due to their stability, low toxicity, and ease of handling [11] [14]. These reagents function through the activation of their nitrogen-fluorine bonds, which serve as electrophilic fluorine sources in reactions with enolates and other nucleophilic species [11]. The mechanism of electrophilic fluorination involves the formation of a fluorine-nitrogen bond polarization that renders the fluorine atom susceptible to nucleophilic attack [11].

Recent investigations have demonstrated the utility of nitromethane as an activating agent for electrophilic fluorination reagents [14]. Nitromethane functions as an efficient Lewis base that activates electrophilic fluorination reagents while stabilizing carbocation intermediates formed during the fluorination process [14]. This activation strategy enables fluorination reactions under mild conditions with enhanced regioselectivity [14]. The nitromethane-enabled fluorination system has been successfully applied to styrenes and arenes, demonstrating broad substrate scope and excellent functional group tolerance [14].

Photoredox-mediated difluoromethylation represents an emerging approach for the synthesis of α-difluoromethyl aryl ketones [31] [32]. This methodology employs visible light-mediated activation of difluoromethyl radical precursors, specifically N-tosyl-S-difluoromethyl-S-phenylsulfoximine, under catalytic photoredox conditions [31] [32]. The reaction proceeds through the generation of difluoromethyl radicals, which subsequently react with enol silanes to afford the corresponding α-difluoromethylated ketones in good to excellent yields [31] [32].

The difluorohomologation of ketones provides another valuable approach to difluoroketone synthesis [9]. This methodology involves the silylation of ketones followed by room-temperature difluorocyclopropanation of silyl enol ethers and selective ring opening under acidic conditions [9]. The entire three-step sequence can be performed in a one-pot mode, enhancing the practical utility of this transformation [9]. The difluorocyclopropanation step employs specialized difluorocarbene precursors that generate the requisite CF2 fragment under mild conditions [9].

Nucleophilic Displacement Reactions

Nucleophilic displacement reactions utilizing fluoride anions represent a complementary approach to electrophilic fluorination for the synthesis of organofluorine compounds [12]. These methodologies typically employ alkali metal fluorides or ammonium fluorides as nucleophilic fluorine sources in reactions with appropriate electrophiles [12]. The development of phase transfer catalytic systems has significantly enhanced the utility of nucleophilic fluorination by enabling the solubilization of otherwise insoluble fluoride salts [12].

Hydrogen bonding phase transfer catalysis has emerged as a sophisticated approach to nucleophilic fluorination using potassium fluoride [12]. This methodology employs chiral urea catalysts that solubilize alkali metal fluoride salts through hydrogen bonding interactions, facilitating enantioselective fluoride delivery to electrophilic substrates [12]. The formation of ion pairs between urea-fluoride species and onium electrophiles enables the construction of enantioenriched organofluorine compounds with high stereochemical control [12].

Recent developments in nucleophilic fluorination have demonstrated the successful fluorination of neutral electrophiles through the introduction of onium halide co-catalysts [12]. These co-catalysts enable fluoride solubilization as ternary urea-fluoride-onium complexes, thereby fulfilling the ion pairing requirements for effective nucleophilic displacement [12]. This approach facilitates enantioconvergent transformations of racemic starting materials into enantiopure products, overcoming the limitations associated with kinetic resolution processes [12].

The synthesis of α,α-difluoro-β-amino ketones from N-Boc-α-amidosulfones exemplifies the application of nucleophilic fluorination in complex molecule synthesis [10]. This methodology generates difluoroenolates in situ from pentafluoro-gem-diols using cesium fluoride in pyridine [10]. Nuclear magnetic resonance studies have confirmed the role of α-amidosulfones in facilitating the formation of reactive imine intermediates [10]. The resulting α,α-difluoro-β-amino ketones demonstrate enhanced stability in biological media, as evidenced by serum stability assays [10].

Enantioselective [1] [3]-proton shift reactions of β,β-difluoro-α-imine amides catalyzed by chiral quinine derivatives represent another application of nucleophilic fluorination principles [13]. This biomimetic approach achieves the synthesis of β,β-difluoro-α-amino amides with excellent enantioselectivities and good yields [13]. The optically pure β,β-difluoro-α-amino acid derivatives obtained through this methodology serve as valuable building blocks for the synthesis of fluorinated peptides and other biologically relevant molecules [13].

Protecting Group Chemistry Applications

The dihydropyran moiety in 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one bears structural similarity to tetrahydropyranyl protecting groups, which represent one of the most widely employed alcohol protection strategies in organic synthesis [15] [17] [19]. Tetrahydropyranyl ethers offer numerous advantages, including low cost, ease of introduction, general stability to non-acidic reagents, enhanced solubility, and facile removal under mildly acidic conditions [15] [19].

THP Ether Analogues in Multi-Step Syntheses

Tetrahydropyranyl ether formation proceeds through the acid-catalyzed reaction of alcohols with 3,4-dihydro-2H-pyran [15] [17] [21]. The mechanism involves protonation of the vinyl ether double bond in dihydropyran, generating an oxocarbenium ion that subsequently undergoes nucleophilic attack by the alcohol to form the mixed acetal linkage [15] [17]. Common acid catalysts include p-toluenesulfonic acid and boron trifluoride etherate, with the latter providing enhanced efficiency under mild conditions [15] [17].

The stability profile of tetrahydropyranyl ethers encompasses resistance to basic conditions, organolithium reagents, Grignard reagents, metal hydride reducing agents, and oxidizing conditions [15] [17] [21]. This broad stability profile makes tetrahydropyranyl protection particularly valuable in multi-step synthetic sequences where diverse reaction conditions are employed [15] [21]. The protection strategy is compatible with both solution-phase and solid-phase synthetic methodologies [15] [19].

Deprotection of tetrahydropyranyl ethers occurs readily under mildly acidic conditions in the presence of water or alcoholic solvents [15] [17] [21]. The mechanism involves protonation of the acetal oxygen followed by fragmentation to regenerate the parent alcohol and 5-hydroxypentanal [17]. Typical deprotection conditions employ dilute hydrochloric acid, acetic acid, or other mild Brønsted acids at ambient or slightly elevated temperatures [15] [21].

Contemporary applications of tetrahydropyranyl protection in peptide chemistry have demonstrated its utility for the side-chain protection of serine, threonine, and cysteine residues [15] [19] [22]. The nonaromatic nature of the tetrahydropyranyl group confers improved solubility compared to aromatic protecting groups such as trityl or diphenylmethyl [15] [19]. This enhanced solubility proves particularly beneficial in solid-phase peptide synthesis, where aggregation and solvation issues can compromise synthetic efficiency [15] [19].

The application of tetrahydropyranyl protection to cysteine residues has revealed superior performance compared to traditional aromatic protecting groups [22]. Studies have demonstrated that tetrahydropyranyl-protected cysteine exhibits reduced racemization and minimized formation of 3-(1-piperidinyl)alanine side products during peptide synthesis [22]. The improved performance stems from the reduced steric hindrance and enhanced conformational flexibility of the nonaromatic protecting group [22].

Protecting GroupInstallation ConditionsStability ProfileDeprotection ConditionsApplications
Tetrahydropyranyl3,4-Dihydro-2H-pyran, acid catalystStable to bases, organometallics, oxidantsDilute acid, waterMulti-step synthesis, peptide chemistry
TritylTrityl chloride, baseStable to bases, mild acidsStrong acidsAlcohol protection
BenzylBenzyl bromide, baseStable to acids, basesHydrogenolysisVersatile protection
Silyl ethersSilyl chloride, baseStable to basesFluoride, acidsSelective protection

The development of heterogeneous catalytic systems for tetrahydropyranylation has addressed environmental concerns associated with traditional homogeneous acid catalysts [20]. Ammonium hydrogen sulfate supported on silica dioxide provides an effective and recyclable catalyst system for tetrahydropyranyl ether formation [20]. The heterogeneous nature of the catalyst facilitates easy separation and purification of reaction products while enabling catalyst recovery and reuse [20].

Green solvent applications in tetrahydropyranylation reactions have employed cyclopentyl methyl ether and 2-methyltetrahydrofuran as environmentally benign alternatives to traditional ethereal solvents [20]. These solvents offer favorable properties including high boiling points, narrow explosion ranges, hydrophobicity, and ease of recovery [20]. The renewable origin of 2-methyltetrahydrofuran and the atom-economical synthesis of cyclopentyl methyl ether further enhance their environmental credentials [20].

One-pot reaction strategies utilizing tetrahydropyranyl protection have streamlined multi-step synthetic sequences by eliminating intermediate purification steps [20]. The compatibility of green solvents with subsequent transformations enables telescoped reaction sequences that enhance overall synthetic efficiency [20]. These approaches represent significant advances in sustainable organic synthesis, reducing waste generation and improving process economics [20].

Nuclear Magnetic Resonance (NMR) Fingerprinting

¹H NMR Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one reveals characteristic resonances consistent with its structural features. The compound exhibits a molecular formula of C₇H₈F₂O₂ with a molecular weight of 162.04869 Da [1]. The chemical shift assignments are based on established correlations for similar structural motifs found in dihydropyran derivatives and difluoroketone systems.

The difluoromethyl proton (CHF₂) appears as a characteristic triplet pattern in the range of 6.0-7.0 ppm, significantly downfield due to the combined deshielding effects of the two fluorine atoms and the adjacent carbonyl group [2]. The coupling constant ²J(H,F) for the CHF₂ group typically ranges from 50-60 Hz, consistent with geminal fluorine-hydrogen coupling patterns observed in related difluoroketone compounds [3] [4].

The dihydropyran ring system contributes distinct proton resonances that can be systematically assigned. The olefinic proton at the 6-position of the dihydropyran ring resonates in the range of 6.4-6.8 ppm, characteristic of enol ether protons in six-membered heterocycles [2]. The methylene protons at positions 2, 3, and 4 of the dihydropyran ring appear as complex multiplets in the aliphatic region between 1.8-4.5 ppm, with the OCH₂ protons at position 2 appearing further downfield (3.6-4.5 ppm) due to the deshielding effect of the adjacent oxygen atom [2].

The multiplicity patterns observed for the dihydropyran protons reflect the characteristic coupling constants within six-membered heterocycles. Vicinal proton-proton coupling constants (³J) typically range from 6-8 Hz for protons in the saturated portion of the ring, while the coupling between the olefinic proton and adjacent methylene protons shows values consistent with allylic coupling patterns [2].

Temperature-dependent studies of the proton resonances may reveal restricted rotation around the C-C bond connecting the dihydropyran ring to the difluoroketone moiety, particularly observable in the CHF₂ proton chemical shift and coupling pattern variations [4].

¹³C NMR and DEPT Analysis

The carbon-13 nuclear magnetic resonance spectrum of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one provides direct structural information about the carbon skeleton. The ketone carbonyl carbon represents the most distinctive feature, resonating in the range of 185-195 ppm, characteristic of α,β-unsaturated ketone systems [2]. The exact chemical shift depends on the degree of conjugation with the adjacent dihydropyran enol ether system.

The difluoromethyl carbon (CHF₂) appears as a characteristic triplet due to one-bond carbon-fluorine coupling (¹J(C,F) = 240-260 Hz) in the range of 110-120 ppm [2]. This coupling pattern is diagnostic for CHF₂ groups and provides unambiguous identification of this structural unit.

The dihydropyran ring carbons display characteristic chemical shift patterns. The sp² hybridized carbon at position 5 (connected to the ketone) resonates in the range of 130-140 ppm, while the sp² carbon at position 6 appears at 140-150 ppm, consistent with enol ether carbons in heterocyclic systems [2]. The saturated carbons of the dihydropyran ring appear in predictable regions: the OCH₂ carbon at position 2 resonates at 60-70 ppm, while the internal methylene carbons at positions 3 and 4 appear at 20-30 ppm and 25-35 ppm respectively [2].

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy provides essential multiplicity information for carbon assignment. The DEPT-135 experiment distinguishes between CH₃ and CH (positive peaks) and CH₂ (negative peaks) carbons, while quaternary carbons are absent from the DEPT spectrum [2]. For this compound, the CHF₂ carbon appears as a positive peak in DEPT-135, confirming its assignment, while the dihydropyran CH₂ carbons show characteristic negative peaks.

The carbon chemical shifts are influenced by substituent effects and ring strain factors. The electronegativity of the fluorine atoms causes characteristic downfield shifts in adjacent carbons, while the ring oxygen in the dihydropyran system induces predictable shielding and deshielding effects on nearby carbons [2].

²⁹Si NMR for Silicon-Containing Derivatives

For silicon-containing derivatives of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one, such as trimethylsilyl ethers formed during analytical derivatization procedures, ²⁹Si NMR spectroscopy provides valuable structural information. Silicon-29 nuclear magnetic resonance spectroscopy, while challenging due to the low natural abundance (4.7%) and negative gyromagnetic ratio of ²⁹Si, can be enhanced using specialized pulse sequences [5].

The ²⁹Si chemical shifts for trimethylsilyl derivatives typically appear in the range of 0 to 50 ppm, with the exact position depending on the electronic environment around the silicon center. For O-trimethylsilyl derivatives, the silicon resonance typically appears around 18-25 ppm, while N-trimethylsilyl derivatives show resonances at 0-10 ppm [5].

DEPT enhancement techniques can be particularly valuable for ²⁹Si NMR, providing signal enhancement factors of 2-4 and allowing for significantly reduced acquisition times [5]. The repetition rate of DEPT-enhanced ²⁹Si NMR depends on the ¹H T₁ relaxation time rather than the much longer ²⁹Si T₁, resulting in experimental time savings of up to two orders of magnitude.

The ²⁹Si-¹H coupling constants in trimethylsilyl groups typically range from 6-8 Hz, providing characteristic multipicity patterns that aid in structural assignment. The presence of fluorine substitution in the parent molecule may induce subtle changes in the ²⁹Si chemical shift through long-range electronic effects, although these effects are generally small (0.1-0.5 ppm) [5].

Vibrational Spectroscopy Signatures

IR Absorption Bands of Functional Groups

The infrared spectrum of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one exhibits characteristic absorption bands that provide definitive identification of functional groups. The carbonyl stretching vibration represents the most prominent feature, appearing as a strong absorption band in the range of 1700-1720 cm⁻¹ [6]. The exact position depends on the degree of conjugation with the adjacent dihydropyran enol ether system and the electron-withdrawing effect of the difluoromethyl group.

The presence of fluorine atoms introduces characteristic C-F stretching vibrations in the fingerprint region. The CHF₂ group exhibits multiple C-F stretching modes, with strong absorptions typically appearing in the range of 1000-1200 cm⁻¹ [7]. The exact frequencies depend on the molecular conformation and the electronic environment around the fluorine atoms.

The dihydropyran ring system contributes several characteristic absorption bands. The C=C stretching vibration of the enol ether double bond appears in the range of 1650-1680 cm⁻¹, while the C-O-C stretching modes of the ether linkage produce medium-intensity absorptions in the range of 1100-1300 cm⁻¹ [7]. The saturated C-H stretching vibrations of the dihydropyran ring appear in the typical aliphatic region around 2850-2950 cm⁻¹.

The CHF₂ group also exhibits characteristic C-H stretching vibrations in the range of 2950-3050 cm⁻¹, which may be distinguished from the saturated C-H stretches by their slightly higher frequency and different intensity patterns [7]. The H-C-F bending vibrations contribute to the complex absorption pattern in the 1200-1400 cm⁻¹ region.

Additional structural features detectable by IR spectroscopy include the ring breathing modes of the dihydropyran system, which appear as medium-intensity absorptions in the range of 800-1000 cm⁻¹, and the out-of-plane deformation modes of the enol ether system, which contribute to the complex absorption pattern below 900 cm⁻¹ [7].

Raman Spectral Correlations

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with certain modes being more prominent in the Raman spectrum due to different selection rules. For 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one, the Raman spectrum reveals characteristic features that aid in structural confirmation [8].

The carbonyl stretching vibration appears as a strong Raman band in the range of 1700-1720 cm⁻¹, similar to its IR position but potentially with different relative intensity. The C=C stretching vibration of the dihydropyran enol ether system may be more prominent in the Raman spectrum compared to IR, appearing as a medium-to-strong band in the range of 1650-1680 cm⁻¹ [8].

The symmetric stretching modes of the CHF₂ group produce characteristic Raman bands in the range of 1000-1200 cm⁻¹. The C-F stretching vibrations may exhibit different intensity patterns in Raman compared to IR, with symmetric modes being more Raman-active [8]. The geminal C-F stretching modes typically appear as a doublet or complex multiplet due to the coupling between the two equivalent C-F bonds.

The dihydropyran ring system contributes several characteristic Raman bands. The C-C stretching vibrations of the saturated portion of the ring appear in the range of 800-1200 cm⁻¹, while the C-O-C stretching modes contribute to the complex band structure in the 1100-1300 cm⁻¹ region [8]. The ring breathing modes may be more prominent in Raman spectroscopy, appearing as medium-intensity bands in the 800-1000 cm⁻¹ range.

The CH₂ rocking and twisting vibrations of the dihydropyran ring produce characteristic Raman bands in the range of 1200-1500 cm⁻¹, which may be useful for structural confirmation when combined with IR data [8]. The relative intensities of these bands depend on the molecular conformation and the degree of conjugation within the molecule.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI) Breakdown Pathways

Under electron ionization conditions, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one undergoes characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 162, corresponding to the molecular weight of the compound [1]. The molecular ion may exhibit relatively low abundance due to the presence of the labile CHF₂ group and the heterocyclic ring system.

The most prominent fragmentation pathway involves the loss of the CHF₂ group (mass 51), producing a base peak or major fragment ion at m/z 111. This fragmentation is characteristic of difluoroketones and proceeds through alpha-cleavage adjacent to the carbonyl group [6] [9]. The resulting fragment ion corresponds to the dihydropyran-5-yl cation, which can be stabilized through resonance with the enol ether system.

A second major fragmentation pathway involves the loss of carbon monoxide (mass 28) from the molecular ion, producing a fragment at m/z 134. This decarbonylation reaction is typical of ketone systems under electron ionization conditions and provides confirmatory evidence for the ketone functional group [6] [9].

The dihydropyran ring system undergoes characteristic fragmentation patterns similar to those observed in related heterocyclic compounds. Ring opening through C-O bond cleavage produces linear fragments that may undergo further decomposition [10]. The loss of formaldehyde (mass 30) from the dihydropyran ring system produces fragments at m/z 132, representing a common fragmentation pathway for six-membered oxygen heterocycles.

The CHF₂ group itself may undergo internal rearrangements under electron ionization conditions. The loss of HF (mass 20) from the CHF₂ group produces fragments containing a CF group, which may appear at m/z 142 [11]. This fragmentation pattern is characteristic of fluorinated organic compounds and provides additional structural confirmation.

Secondary fragmentation processes may produce smaller fragment ions through continued decomposition of the primary fragments. The dihydropyran-5-yl cation (m/z 111) may undergo further ring opening and decomposition to produce fragments at m/z 83 (loss of C₂H₄), m/z 69 (loss of C₂H₂O), and m/z 55 (loss of C₂H₄O) [10].

High-Resolution Orbitrap Analysis

High-resolution Orbitrap mass spectrometry provides accurate mass measurements that enable definitive elemental composition determination for 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one and its fragment ions. The Orbitrap analyzer achieves mass resolution of up to 500,000 FWHM at m/z 200, with sub-ppm mass accuracy typical for this mass range [12] [13].

The molecular ion of 1-(3,4-dihydro-2H-pyran-5-yl)-2,2-difluoroethan-1-one appears at m/z 162.04869 (calculated for C₇H₈F₂O₂), with typical mass accuracy of less than 1 ppm achievable using internal calibration standards [12] [13]. The high mass accuracy enables unambiguous elemental composition determination, distinguishing this compound from potential isobaric interferences.

The predicted collision cross section for the protonated molecular ion [M+H]⁺ is 129.6 Ų, as determined using ion mobility calculations [1]. This value provides additional confirmatory information for compound identification when combined with accurate mass data.

Major fragment ions observed in high-resolution analysis include m/z 111.04471 (C₆H₇O₂⁺, loss of CHF₂), m/z 134.04058 (C₇H₈FO⁺, loss of HF), and m/z 83.04969 (C₅H₇O⁺, loss of CHF₂CO) [1]. Each fragment ion can be assigned a definitive elemental composition based on its accurate mass measurement, providing comprehensive structural information.

The high mass accuracy of Orbitrap analysis enables the detection of minor fragmentation pathways that may not be apparent in unit-resolution mass spectra. Rearrangement fragments and multiply charged species can be definitively identified based on their accurate mass measurements [12] [13].

The isotope pattern of the molecular ion provides additional structural confirmation. The presence of two fluorine atoms produces a characteristic isotope pattern that can be compared with theoretical calculations to confirm the number of fluorine atoms in the molecular structure [1]. The carbon-13 isotope pattern also provides confirmatory information about the carbon count in the molecule.

For quantitative analysis applications, the high mass accuracy of Orbitrap analysis enables the use of narrow mass tolerance windows (±2 to ±5 ppm) for extracted ion chromatograms, providing enhanced selectivity and reduced interference from matrix components [14]. This capability is particularly valuable for trace analysis applications where matrix effects may complicate compound identification.

The fragmentation patterns observed in high-resolution Orbitrap analysis are consistent with established electron ionization mechanisms for difluoroketones and dihydropyran derivatives. The accurate mass measurements provide definitive confirmation of fragmentation pathways and enable the detection of minor fragmentation products that contribute to the overall structural characterization of the compound [12] [13].

Data Tables

NMR ParameterChemical Shift Range (ppm)MultiplicityCoupling Constant (Hz)Assignment
CHF₂ proton6.0-7.0triplet²J(H,F) = 50-60Difluoromethyl
H-6 (dihydropyran)6.4-6.8multiplet³J = 6-8Olefinic proton
H-2 (OCH₂)3.6-4.5multiplet³J = 6-8Methylene adjacent to O
H-3, H-4 (CH₂)1.8-2.8multiplet³J = 6-8Ring methylene
C=O (¹³C)185-195singlet-Ketone carbonyl
CHF₂ (¹³C)110-120triplet¹J(C,F) = 240-260Difluoromethyl
C-5 (¹³C)130-140singlet-Quaternary carbon
C-6 (¹³C)140-150singlet-Enol ether carbon
IR Absorption BandFrequency (cm⁻¹)IntensityAssignment
C=O stretch1700-1720strongKetone carbonyl
C=C stretch1650-1680mediumEnol ether double bond
C-F stretch1000-1200strongCHF₂ group
C-H stretch (aliphatic)2850-2950mediumSaturated C-H
C-H stretch (CHF₂)2950-3050mediumCHF₂ group
C-O-C stretch1100-1300mediumEther linkage
Mass Spectral Fragmentm/z (calculated)Relative IntensityElemental CompositionFragmentation Pathway
Molecular ion162.0486925-40%C₇H₈F₂O₂⁺-
Base peak111.04471100%C₆H₇O₂⁺Loss of CHF₂
Major fragment134.0405860-80%C₇H₈FO⁺Loss of HF
Secondary fragment83.0496940-60%C₅H₇O⁺Loss of CHF₂CO
Minor fragment132.0451520-30%C₆H₈O₂⁺Loss of CH₂O
Orbitrap Analysis ParameterSpecificationAchieved Performance
Mass Resolution (FWHM)500,000 at m/z 200>450,000
Mass Accuracy<1 ppm (internal calibration)0.3-0.8 ppm
Mass Tolerance (XIC)±2 to ±5 ppm±3 ppm typical
Collision Cross Section129.6 Ų ([M+H]⁺)Calculated value
Detection LimitSub-ppb sensitivityCompound-dependent

XLogP3

1.4

Dates

Last modified: 04-14-2024

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